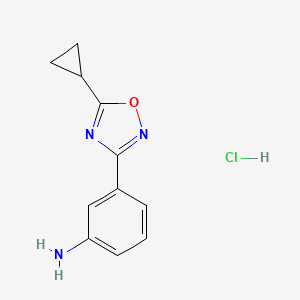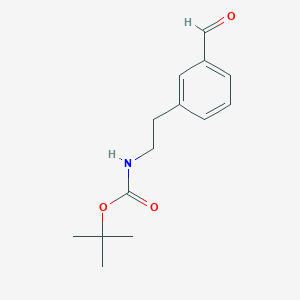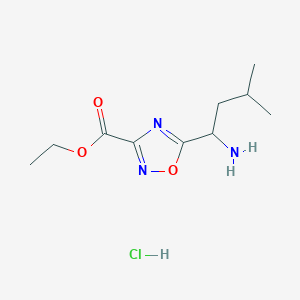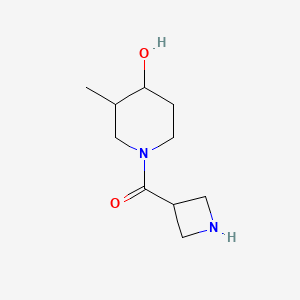
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, also known as AZT-3-MPM, is a novel synthetic organic compound that has been extensively studied in recent years. It is a member of the azetidine family of compounds, which are cyclic, nitrogen-containing heterocycles. AZT-3-MPM has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. In particular, it has been investigated for its ability to modulate the activity of various enzymes, including serine proteases, cytochrome P450 enzymes, and monoamine oxidase.
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
Enantiopure azetidinones, such as those derived from Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, have been evaluated for their use in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from l-(+)-methionine and demonstrated high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidinones as chiral units in asymmetric induction reactions (Wang et al., 2008).
Antibacterial and Anticonvulsant Agents
Azetidinones have shown promise as antibacterial and anticonvulsant agents. Novel azetidinone derivatives synthesized through the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes exhibited significant antibacterial and anticonvulsant activities, demonstrating the therapeutic potential of azetidinone derivatives (Rajasekaran & Murugesan, 2006).
Antileishmanial Activity
Research into azetidin-2-ones has also extended into antiparasitic activity, with specific compounds demonstrating notable antileishmanial activity against Leishmania major. This suggests a potential avenue for the development of new treatments for leishmaniasis (Singh et al., 2012).
Enzyme-mediated Transformations
The unique chemical structure of azetidinones also lends itself to interesting enzyme-mediated transformations. For example, AZD1979, a compound containing an azetidinone moiety, underwent a novel microsomal epoxide hydrolase-catalyzed hydration, demonstrating the metabolic pathways that these compounds can undergo and highlighting their stability and reactivity (Li et al., 2016).
Synthesis of Biologically Active Compounds
Finally, azetidinones have been utilized in the synthesis of biologically active compounds, such as the efficient synthesis of enantiopure 4-aminopiperidin-2-ones from 4-formylazetidin-2-ones. This method highlights the versatility of azetidinones in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Krishnaswamy et al., 2003).
Propriétés
IUPAC Name |
azetidin-3-yl-(4-hydroxy-3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-6-12(3-2-9(7)13)10(14)8-4-11-5-8/h7-9,11,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISVRIRWBQWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)

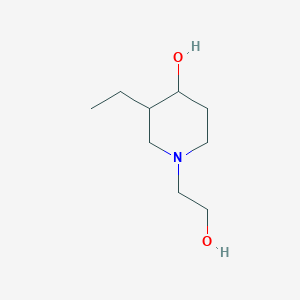
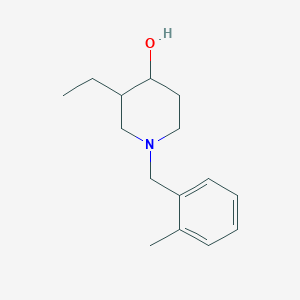
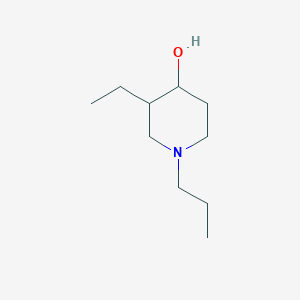
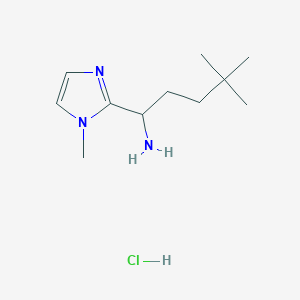
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)

